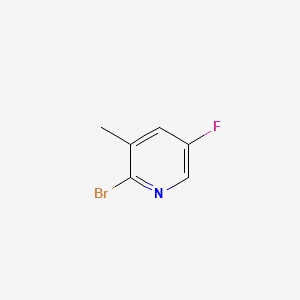

2-Bromo-5-fluoro-3-méthylpyridine

Vue d'ensemble

Description

2-Bromo-5-fluoro-3-methylpyridine is an organic compound of the pyridine family with a molecular formula of C6H5BrFN. It is a colorless liquid that has a strong odor and is soluble in water. It is a common intermediate in the synthesis of a variety of organic compounds and can be used in a variety of laboratory experiments.

Applications De Recherche Scientifique

Recherche pharmaceutique

2-Bromo-5-fluoro-3-méthylpyridine: est un intermédiaire précieux dans la recherche pharmaceutique. Il est utilisé dans la synthèse de divers composés thérapeutiques, y compris ceux ayant des propriétés anticancéreuses, antivirales et anti-inflammatoires potentielles. Son incorporation dans les molécules médicamenteuses peut améliorer leur stabilité métabolique et améliorer leur capacité à interagir avec les cibles biologiques .

Chimie agricole

Dans le domaine de l'agriculture, ce composé sert de précurseur au développement de nouveaux herbicides et insecticides. L'introduction d'atomes de fluor dans les ingrédients actifs peut entraîner des produits agrochimiques ayant une efficacité accrue et un impact environnemental réduit .

Science des matériaux

La structure unique du composé le rend adapté à la création de matériaux avancés. Il peut être utilisé pour synthétiser des polymères et des revêtements avec des propriétés spécifiques, telles qu'une résistance accrue à la chaleur ou à la corrosion .

Synthèse chimique

This compound: est largement utilisé en synthèse organique. Il sert de bloc de construction pour la construction de molécules complexes par le biais de diverses réactions de couplage, qui sont fondamentales dans la création de composés pour des recherches et développements ultérieurs .

Science de l'environnement

Les chercheurs utilisent ce composé dans l'étude des polluants environnementaux. Il peut être utilisé pour suivre les voies de dégradation des composés organiques dans l'environnement et aider au développement de procédés chimiques plus durables .

Biochimie

En biochimie, ce produit chimique est utilisé pour étudier les réactions catalysées par les enzymes. Il peut agir comme un substrat ou un inhibiteur dans les dosages enzymatiques, aidant à la compréhension des voies biochimiques et à la découverte de nouveaux médicaments .

Chimie analytique

Ce composé trouve des applications en chimie analytique comme étalon pour l'étalonnage des instruments et le développement de nouvelles méthodes analytiques. Il permet de quantifier avec précision les substances dans des mélanges complexes .

Nanotechnologie

En nanotechnologie, This compound est utilisé pour modifier les propriétés de surface des nanoparticules. Cette modification peut conduire à la création de nanoparticules ayant des fonctionnalités spécifiques, utiles dans les systèmes de délivrance de médicaments ciblés .

Safety and Hazards

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which 2-bromo-5-fluoro-3-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-fluoro-3-methylpyridine. For instance, the compound should be stored in a well-ventilated place and kept away from fire sources and high temperatures to prevent fire or explosion . Direct contact with skin, eyes, and clothing should be avoided, and inhalation or ingestion of the compound should be prevented .

Analyse Biochimique

Biochemical Properties

2-Bromo-5-fluoro-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to act as an inhibitor of p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in the regulation of inflammatory responses and cellular stress . The interaction between 2-Bromo-5-fluoro-3-methylpyridine and p38α MAPK involves binding to the ATP-binding site of the enzyme, thereby preventing its activation and subsequent phosphorylation of downstream targets.

Cellular Effects

The effects of 2-Bromo-5-fluoro-3-methylpyridine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-Bromo-5-fluoro-3-methylpyridine inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) by blocking the activation of p38α MAPK . This inhibition leads to a reduction in inflammatory responses and has potential therapeutic implications for diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis.

Molecular Mechanism

At the molecular level, 2-Bromo-5-fluoro-3-methylpyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of p38α MAPK, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines. Additionally, 2-Bromo-5-fluoro-3-methylpyridine may interact with other proteins and enzymes involved in cellular stress responses, further modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-fluoro-3-methylpyridine have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods In vitro and in vivo studies have shown that prolonged exposure to 2-Bromo-5-fluoro-3-methylpyridine can lead to sustained inhibition of p38α MAPK activity, resulting in prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-fluoro-3-methylpyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits p38α MAPK activity and reduces inflammation without causing significant toxicity . At higher doses, 2-Bromo-5-fluoro-3-methylpyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

2-Bromo-5-fluoro-3-methylpyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of several metabolites, which may have distinct biological activities

Transport and Distribution

Within cells and tissues, 2-Bromo-5-fluoro-3-methylpyridine is transported and distributed through specific transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . Studies have shown that 2-Bromo-5-fluoro-3-methylpyridine can accumulate in certain tissues, including the liver and kidneys, where it may exert its biological effects .

Subcellular Localization

The subcellular localization of 2-Bromo-5-fluoro-3-methylpyridine is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 2-Bromo-5-fluoro-3-methylpyridine to these compartments, where it can interact with its molecular targets and exert its effects.

Propriétés

IUPAC Name |

2-bromo-5-fluoro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBXFAJGMGFVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647481 | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38186-85-5 | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38186-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1292646.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)